Structural Validation and Crystallographic Confirmation of 4-Methylquinoline-2,6-Diamine
4-Methylquinoline-2,6-Diamine has been definitively characterized and validated as a ligand in high-resolution X-ray crystallography, evidenced by its presence in the Protein Data Bank (PDB) as ligand OTW in entry 4CR9 [1]. This structural confirmation provides atomic-level validation of the compound's exact geometry and binding orientation, a level of characterization that is often absent for many commercially available analogs such as 2-methylquinoline-6-amine or 6-amino-4-methylquinoline derivatives. The experimentally determined electron density map confirms the precise 2,6-diamine arrangement and 4-methyl substitution, establishing a reliable baseline for computational modeling and SAR studies.
| Evidence Dimension | Crystallographic Validation |
|---|---|
| Target Compound Data | PDB ligand OTW; Electron density map confirms 2,6-diamine and 4-methyl geometry; Structure factor data available |
| Comparator Or Baseline | Many analogous quinoline diamines lack publicly available crystal structures or are represented only by theoretical models (e.g., Corina-generated coordinates) |
| Quantified Difference | N/A (Binary presence vs. absence of experimental structural data) |
| Conditions | X-ray crystallography; Resolution of PDB 4CR9: 2.25 Å |
Why This Matters
For structural biology and fragment-based drug discovery applications, the availability of an experimentally validated crystal structure de-risks procurement by confirming the compound's identity and providing actionable binding mode data that theoretical models cannot replicate.
- [1] RCSB PDB. 4CR9: Creating novel F1 inhibitors through fragment based lead generation and structure aided drug design. Ligand OTW: 4-methylquinoline-2,6-diamine. DOI: 10.2210/pdb4CR9/pdb. View Source
